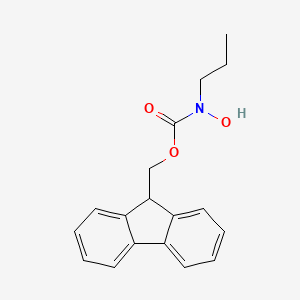
Fmoc-N-propyl-hydroxylamine
説明
Fmoc-N-propyl-hydroxylamine is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Fmoc-N-propyl-hydroxylamine is a compound that has garnered interest due to its potential biological activities, particularly in the context of drug development and peptide synthesis. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound is a derivative of hydroxylamine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.
Hydroxylamine derivatives, including this compound, are known for their ability to interact with biological targets through various mechanisms:
- Enzyme Inhibition : Hydroxamic acids, structurally related to hydroxylamines, have been shown to inhibit metalloproteins and enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases .
- Epigenetic Modulation : Hydroxamic acids act as epigenetic modulators, influencing gene expression by inhibiting histone deacetylases (HDACs) and other regulatory proteins .
Study 1: Synthesis and Biological Evaluation
In a recent study, this compound was synthesized and evaluated for its biological activity. The compound was tested against several cancer cell lines, showing moderate cytotoxicity compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead in anticancer drug development .
Study 2: Hydroxamic Acid Derivatives
Another research effort focused on the broader class of hydroxamic acids, revealing their ability to modulate key enzymes involved in cancer metastasis. These findings indirectly support the potential utility of this compound in similar therapeutic contexts .
Table 1: Comparison of Biological Activities of Hydroxamic Acids
| Compound | Target Enzyme/Pathway | Biological Activity |
|---|---|---|
| This compound | Potential HDAC inhibitor | Moderate cytotoxicity |
| Vorinostat | HDAC1/2 | Approved anticancer drug |
| Panobinostat | HDAC1/2/3 | Approved anticancer drug |
| SBHA | MMPs | Inhibitor with anticancer properties |
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of Hydroxylamine : Using the Fmoc group to enhance stability.
- Alkylation : Propagation of the propyl group through alkylation reactions.
- Purification : Techniques such as chromatography are employed to isolate the desired product.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxy-N-propylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17,21H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHBPMVRXMSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















